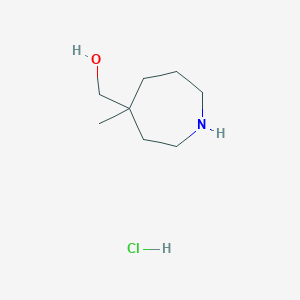

(4-Methylazepan-4-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

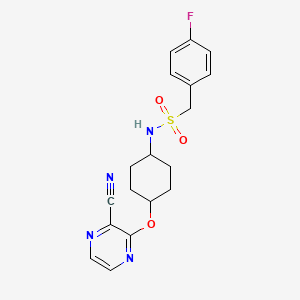

“(4-Methylazepan-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1823931-29-8 . It has a molecular weight of 179.69 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H17NO.ClH/c1-8(7-10)3-2-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 179.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Methanol as a Solvent and Reactant

- Methanol is widely used in spectroscopic studies to examine molecular organizations and interactions. Its role as a solvent can significantly affect the molecular structure and behavior of compounds in solution, as observed in studies on the molecular organization of specific compounds in methanol and propan-2-ol solvents (Matwijczuk et al., 2018)(Matwijczuk et al., 2018).

- It serves as a critical building block in the chemical industry, highlighting its versatility and importance in producing more complex chemical structures and as a clean-burning fuel with potential for reducing CO2 emissions (Dalena et al., 2018)(Dalena et al., 2018).

Methanol in Biotechnological Applications

- Methanol-based industrial biotechnology has seen significant advancements, with methylotrophic bacteria being employed for the development of economically competitive bioprocesses. This highlights methanol's potential as an alternative carbon source for producing fine and bulk chemicals (Schrader et al., 2009)(Schrader et al., 2009).

- In the field of synthetic chemistry, methanol is utilized as both a C1 synthon and a hydrogen source for selective N-methylation of amines, demonstrating its applicability in creating valuable chemical compounds (Sarki et al., 2021)(Sarki et al., 2021).

Methanol in Catalysis and Material Science

- Research on the conversion of methanol and ethanol to hydrocarbons on synthetic zeolites provides insight into the mechanisms involved in hydrocarbon formation, showcasing methanol's role in facilitating complex chemical reactions (Derouane et al., 1978)(Derouane et al., 1978).

- The utilization of methanol as a C1 source in organic synthesis is an area of growing interest, with methanol serving as a feedstock for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte et al., 2017)(Natte et al., 2017).

Propiedades

IUPAC Name |

(4-methylazepan-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-2-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBATBUEJDDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)

![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)